![molecular formula C12H18N2O2S B5620538 1-[(5-Nitrothiophen-2-yl)methyl]azocane](/img/structure/B5620538.png)
1-[(5-Nitrothiophen-2-yl)methyl]azocane
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Overview
Description
1-[(5-Nitrothiophen-2-yl)methyl]azocane is a heterocyclic compound featuring an eight-membered azocane ring (a saturated nitrogen-containing ring) substituted with a 5-nitrothiophen-2-ylmethyl group. The compound’s structural combination of a flexible azocane ring and a planar nitrothiophene group may confer unique physicochemical and pharmacological properties, such as enzyme inhibition or anticancer activity, as observed in structurally related molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]azocane typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with azocane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Nitrothiophen-2-yl)methyl]azocane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitrothiophene derivatives.
Reduction: Formation of aminothiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
1-[(5-Nitrothiophen-2-yl)methyl]azocane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]azocane involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[(5-Nitrothiophen-2-yl)methyl]azocane with key analogs, focusing on structural features, biological activities, and synthesis strategies.
Structural and Functional Analysis
Azocane vs. Smaller Azacycles
- In compound 65, the azocane group enhanced AChE inhibition by optimizing steric and electronic interactions .
- Piperazine (6-membered) : In compound 6a, the piperazine-thiadiazole core likely restricts flexibility but may enhance π-π stacking with aromatic residues in target enzymes .
Nitrothiophene vs. Other Nitroaryl Groups
- The 5-nitrothiophen-2-yl group is a common motif in bioactive compounds, contributing electron-withdrawing effects that stabilize charge transfer interactions. For example, in imidazole derivative 1a, this group may facilitate binding to aromatase or DNA . In contrast, nitrobenzyl groups (e.g., in 6a) could prioritize hydrophobic interactions .
Properties
IUPAC Name |
1-[(5-nitrothiophen-2-yl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-14(16)12-7-6-11(17-12)10-13-8-4-2-1-3-5-9-13/h6-7H,1-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRIRJUQBJLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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